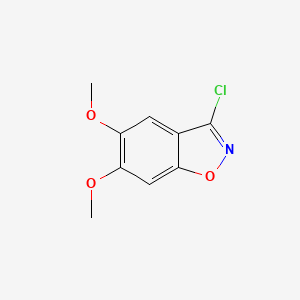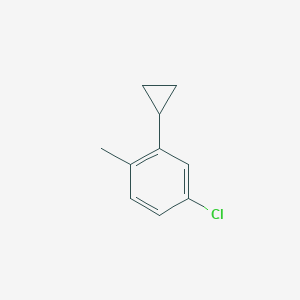
3-Chloro-5,6-dimethoxybenzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,6-dimethoxybenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The compound features a benzene ring fused with an isoxazole ring, with chlorine and methoxy groups attached at specific positions, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethoxybenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4,5-trisubstituted isoxazole derivatives from β-diketohydrazone . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5,6-dimethoxybenzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzisoxazole ring.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Substitution Reagents: Halogenation and methoxylation reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of functionalized benzisoxazoles.
Applications De Recherche Scientifique
3-Chloro-5,6-dimethoxybenzisoxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-5,6-dimethoxybenzisoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4,5-dimethoxybenzaldehyde: A related compound with similar structural features.
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole ring structure and exhibit similar chemical properties.
Uniqueness
3-Chloro-5,6-dimethoxybenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methoxy groups at the 3, 5, and 6 positions enhances its reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
3-chloro-5,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO3/c1-12-7-3-5-6(4-8(7)13-2)14-11-9(5)10/h3-4H,1-2H3 |
Clé InChI |
MJIQQNGRKADMQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NO2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

